molecular formula C24H20ClN3O4 B11125343 N-(4-chlorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(4-chlorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11125343
M. Wt: 449.9 g/mol
InChI Key: QJCHBJQKUUFDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-CHLOROPHENYL)-2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity, and is substituted with a 4-chlorophenyl group and a 4-methoxybenzoyl group, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the 4-chlorophenyl and 4-methoxybenzoyl groups. Common reagents used in these reactions include acetic anhydride, chlorobenzene, and methoxybenzoyl chloride. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoxaline core can bind to specific sites on enzymes, inhibiting their activity. Additionally, the 4-chlorophenyl and 4-methoxybenzoyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)acetamide: A simpler compound with similar structural features but lacking the quinoxaline core.

    4’-Chloroacetanilide: Another related compound with a 4-chlorophenyl group but different functional groups.

    N-[(4-Chlorophenyl)(phenyl)methyl]formamide: Shares the 4-chlorophenyl group but has a different core structure.

Uniqueness

N-(4-CHLOROPHENYL)-2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is unique due to its quinoxaline core, which imparts distinct biological activity and chemical reactivity.

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C24H20ClN3O4/c1-32-18-12-6-15(7-13-18)24(31)28-20-5-3-2-4-19(20)27-23(30)21(28)14-22(29)26-17-10-8-16(25)9-11-17/h2-13,21H,14H2,1H3,(H,26,29)(H,27,30)

InChI Key

QJCHBJQKUUFDLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.